molecular formula C25H33N3O4 B2933031 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide CAS No. 922010-66-0

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide

Cat. No.: B2933031
CAS No.: 922010-66-0
M. Wt: 439.556
InChI Key: QRPUIZUNEYIFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide is a synthetic organic compound with the molecular formula C26H36N4O3 and a molecular weight of 452.6 . This acetamide derivative incorporates multiple pharmacologically significant moieties, including a 1,2,3,4-tetrahydroquinoline group and a morpholine ring, which are commonly explored in medicinal chemistry for their potential biological activities. While specific biological data for this compound is not widely published in the available scientific literature, its structure suggests significant research potential. The morpholine ring is a common feature in compounds studied for various biological activities. For instance, structurally related morpholine-acetamide derivatives have been reported to exhibit potent inhibitory effects against carbonic anhydrase, an enzyme target in cancer research . Some such analogs have shown activity comparable to standard inhibitors like acetazolamide and have demonstrated significant anti-proliferative effects against cancer cell lines, including ovarian cancer cells . Furthermore, other acetamide derivatives containing a morpholine ring have been designed and investigated as selective ligands for sigma receptors, showing antinociceptive effects in model systems, which indicates potential for central nervous system research . The presence of the 1-methyl-1,2,3,4-tetrahydroquinoline scaffold further enhances the compound's interest as this structure is found in various compounds with documented biological properties. This product is provided for research purposes such as in vitro biological screening, assay development, and as a reference standard in analytical studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4/c1-27-11-5-6-19-16-20(9-10-21(19)27)22(28-12-14-31-15-13-28)17-26-25(29)18-32-24-8-4-3-7-23(24)30-2/h3-4,7-10,16,22H,5-6,11-15,17-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPUIZUNEYIFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3OC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A methoxyphenoxy group, which may contribute to its lipophilicity and ability to penetrate cellular membranes.
  • A tetrahydroquinoline moiety, which is often associated with various pharmacological properties.
  • A morpholinoethyl group that may enhance solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that derivatives of tetrahydroquinoline showed promising anticancer activity by inducing apoptosis in breast cancer cells. The mechanism involved the modulation of apoptotic pathways and the inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Case Study 2 : Research on related compounds revealed effective antibacterial activity against Gram-positive bacteria. The presence of the methoxy and phenoxy groups was found to enhance this activity by disrupting bacterial cell membranes .

Neuroprotective Effects

Neuroprotective properties have been observed in compounds with similar structural motifs:

  • Case Study 3 : Studies suggest that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic pathways leading to programmed cell death in cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of the methoxyphenoxy group likely facilitates interaction with microbial membranes.
  • Antioxidant Activity : The tetrahydroquinoline structure may confer antioxidant properties, protecting cells from oxidative damage.

Data Summary

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveProtects neuronal cells from oxidative stress

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Synthetic Yields: Thiadiazole-based methoxyphenoxy acetamides (e.g., 5k, 5l) show moderate yields (68–85%), but data for the target compound are absent .
  • Biological Data: While morpholinoethyl acetamides demonstrate cytotoxicity () and enzyme inhibition (), the target compound’s activity remains unstudied.
  • Structural Optimization: The tetrahydroquinoline-morpholine scaffold may enhance blood-brain barrier penetration compared to thiadiazole or naphthoxy analogs, warranting further pharmacokinetic studies.

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